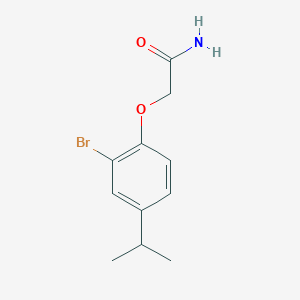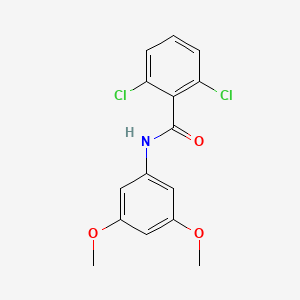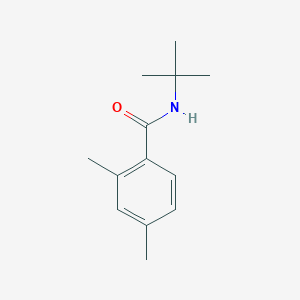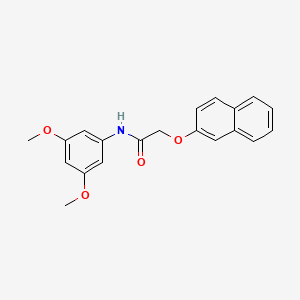
N-benzyl-N-2-pyridinylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-2-pyridinylcyclohexanecarboxamide, commonly known as BPC-157, is a synthetic peptide that has been studied for its potential therapeutic benefits. This peptide is a derivative of body protection compound (BPC), which is a naturally occurring peptide found in the gastric juices of humans and animals. BPC-157 has been shown to have various biological effects, including promoting healing, reducing inflammation, and protecting against oxidative stress.
Mechanism of Action
The exact mechanism of action of N-benzyl-N-2-pyridinylcyclohexanecarboxamide-157 is not fully understood. However, it is believed to work by interacting with various signaling pathways in the body. N-benzyl-N-2-pyridinylcyclohexanecarboxamide-157 has been shown to promote the formation of new blood vessels, which is essential for tissue healing. It also appears to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-benzyl-N-2-pyridinylcyclohexanecarboxamide-157 has been shown to protect against oxidative stress by increasing the production of antioxidant enzymes.
Biochemical and Physiological Effects:
N-benzyl-N-2-pyridinylcyclohexanecarboxamide-157 has been shown to have various biochemical and physiological effects. It has been shown to promote the healing of bone, muscle, tendon, and skin tissue. It also has anti-inflammatory effects and can protect against oxidative stress. N-benzyl-N-2-pyridinylcyclohexanecarboxamide-157 has been shown to increase the production of growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which are essential for tissue healing. Additionally, N-benzyl-N-2-pyridinylcyclohexanecarboxamide-157 has been shown to increase the production of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzyl-N-2-pyridinylcyclohexanecarboxamide-157 in lab experiments is its ability to promote tissue healing. This makes it a useful tool for studying the mechanisms of tissue repair and regeneration. Additionally, N-benzyl-N-2-pyridinylcyclohexanecarboxamide-157 has anti-inflammatory and antioxidant effects, which can be useful for studying the effects of inflammation and oxidative stress on various tissues. However, one limitation of using N-benzyl-N-2-pyridinylcyclohexanecarboxamide-157 in lab experiments is its potential for toxicity. While N-benzyl-N-2-pyridinylcyclohexanecarboxamide-157 has been shown to be relatively safe in animal studies, its long-term effects on human health are not fully understood.
Future Directions
There are many potential future directions for the study of N-benzyl-N-2-pyridinylcyclohexanecarboxamide-157. One area of research is the development of new therapeutic applications for N-benzyl-N-2-pyridinylcyclohexanecarboxamide-157. For example, it may be useful for the treatment of conditions such as osteoporosis, muscle injuries, and skin wounds. Another area of research is the study of the mechanisms of action of N-benzyl-N-2-pyridinylcyclohexanecarboxamide-157. This may lead to the development of new drugs that target similar signaling pathways. Additionally, more research is needed to fully understand the long-term effects of N-benzyl-N-2-pyridinylcyclohexanecarboxamide-157 on human health. This will be important for the development of safe and effective therapies.
Synthesis Methods
N-benzyl-N-2-pyridinylcyclohexanecarboxamide-157 is synthesized by the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The amino acids are added in a specific order, which is determined by the desired sequence of the peptide. After the peptide chain is complete, it is cleaved from the solid support and purified using chromatography techniques.
Scientific Research Applications
N-benzyl-N-2-pyridinylcyclohexanecarboxamide-157 has been studied extensively for its potential therapeutic benefits. It has been shown to promote healing in various tissues, including bone, muscle, tendon, and skin. N-benzyl-N-2-pyridinylcyclohexanecarboxamide-157 has also been shown to reduce inflammation and protect against oxidative stress. These effects make it a promising candidate for the treatment of various conditions, such as osteoporosis, muscle injuries, and skin wounds.
properties
IUPAC Name |
N-benzyl-N-pyridin-2-ylcyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(17-11-5-2-6-12-17)21(18-13-7-8-14-20-18)15-16-9-3-1-4-10-16/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLLEFRJPIDQNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(pyridin-2-yl)cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5787126.png)
![5-[5-(2,5-dichlorophenyl)-2-furyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5787129.png)

![5-ethoxy-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B5787155.png)
![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B5787162.png)






